N-[3-(hydroxymethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide
Description
N-[3-(hydroxymethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is an organic compound with a complex structure that includes a sulfonamide group, a hydroxymethyl group, and two methyl groups attached to a benzene ring
Properties
Molecular Formula |
C15H17NO3S |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-[3-(hydroxymethyl)phenyl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-11-6-7-12(2)15(8-11)20(18,19)16-14-5-3-4-13(9-14)10-17/h3-9,16-17H,10H2,1-2H3 |
InChI Key |
FXDPFIUQSMNGCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hydroxymethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide typically involves the reaction of 3-(hydroxymethyl)aniline with 2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[3-(hydroxymethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of N-[3-(carboxymethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide.
Reduction: Formation of N-[3-(aminomethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[3-(hydroxymethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[3-(hydroxymethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the hydroxymethyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(hydroxymethyl)phenyl]acetamide
- N-[3-(hydroxymethyl)phenyl]benzamide
- N-[3-(hydroxymethyl)phenyl]methanesulfonamide
Uniqueness
N-[3-(hydroxymethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is unique due to the presence of both the hydroxymethyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The two methyl groups on the benzene ring also influence its steric and electronic properties, differentiating it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
